2-(4-Quinolin-6-ylphenoxy)propanoic acid
Description
2-(4-Quinolin-6-ylphenoxy)propanoic acid is a quinoline-derived compound featuring a phenoxypropanoic acid moiety. The propanoic acid group enhances solubility and bioavailability, making such compounds viable candidates for drug development.
Properties
IUPAC Name |
2-(4-quinolin-6-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(18(20)21)22-16-7-4-13(5-8-16)14-6-9-17-15(11-14)3-2-10-19-17/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVXZAPAOAUVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Quinolin-6-ylphenoxy)propanoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling with Phenol: The quinoline derivative is then coupled with a phenol derivative using a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).
Introduction of the Propanoic Acid Chain:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Quinolin-6-ylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like DMF.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Quinolin-6-ylphenoxy)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-Quinolin-6-ylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenoxy group can interact with protein active sites, inhibiting enzyme activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent differences are summarized below:
Table 1: Structural Comparison of Quinoline and Phenoxypropanoic Acid Derivatives
Key Observations :
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy in ) enhances stability, whereas electron-withdrawing groups (e.g., chloro in ) may increase reactivity.
- Quinoline Position: The position of substituents on the quinoline ring (e.g., 4-carboxylic acid in vs. 6-yl in the target compound) influences binding affinity to biological targets.
Industrial and Market Considerations
- 2-(4-Methoxyphenoxy)propanoic Acid: Dominates market share due to applications in agrochemicals and pharmaceuticals. Production capacity is projected to grow at 5.2% CAGR (2020–2025) .
- Target Compound: Limited commercial data, but structural complexity suggests niche applications in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
